molecular formula C13H18N2 B1364324 1-[(4-Ethenylphenyl)methyl]piperazine CAS No. 168270-38-0

1-[(4-Ethenylphenyl)methyl]piperazine

Cat. No.: B1364324
CAS No.: 168270-38-0
M. Wt: 202.3 g/mol
InChI Key: ADHMJVLPJMDBLH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[(4-Ethenylphenyl)methyl]piperazine typically involves the reaction of piperazine with 4-ethenylbenzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction . The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Chemical Reactions Analysis

1-[(4-Ethenylphenyl)methyl]piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, acids like hydrochloric acid, and solvents such as dichloromethane and ethanol . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-[(4-Ethenylphenyl)methyl]piperazine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research applications .

Properties

IUPAC Name

1-[(4-ethenylphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-12-3-5-13(6-4-12)11-15-9-7-14-8-10-15/h2-6,14H,1,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHMJVLPJMDBLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391546
Record name 4-(piperazinylmethyl)styrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168270-38-0
Record name 4-(piperazinylmethyl)styrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 500 mL flask was added vinylbenzyl chloride (7.63 g, 0.050 mol), piperazine (8.61 g, 0.100 mol), and isopropanol (50 mL). The resulting solution was heated to 70° C. for 45 minutes and then cooled slowly to room temperature to form a slurry of crystalline material. The slurry was refrigerated for about three hours and then filtered. The solid piperazine hydrochloride salt was vacuum dried and then weighed (5.55 g) and discarded. The mother liquor was concentrated to about 25 mL on a rotary evaporator and ethyl acetate (50 mL) was added). The resulting mixture was refrigerated for about 10 minutes, after which a second crop of piperazine hydrochloride was filtered off and discarded. The mother liquor was then evaporated to dryness on a rotary evaporator to afford 10.35 g of crude 4-(piperazinylmethyl)styrene which was used without further purification to prepare N-(4-methylstyrene)-N'-(3-trimethylammonio-2-hydroxypropyl chloride)piperazine as follows.
Quantity
7.63 g
Type
reactant
Reaction Step One
Quantity
8.61 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Synthesized according to General Procedure A: 4-vinylbenzyl chloride (7, 5.56 g, 32.8 mmol, 1 equiv.), piperazine (16.9 g, 196.6 mmol, 6 equiv.), THF (71.8 mL). Purification with flash column chromatography on silica gel (gradient, 4:1 to 1:4 EtOAc:MeOH) afforded 8 (5.39 g, 81%) as a white solid. 1H-NMR (500 MHz, CDCl3): δ 7.32 (d, 2H, J=8.0 Hz), 7.24 (d, 2H, J=8.0 Hz), 6.66 (dd, 1H, J=11.0, 18.0 Hz), 5.69 (dd, 1H, J=0.5, 18.0 Hz), 5.18 (dd, 1H, J=0.5, 11.0 Hz), 3.43 (s, 2H), 2.84 (t, 4H, J=5.0 Hz), 2.63 (br s, 1H), 2.37 (br s, 4H). 13C-NMR (125 MHz, CDCl3): δ 137.5, 136.4, 136.2, 129.1, 125.8, 113.3, 63.1, 54.0, 45.7.
Quantity
5.56 g
Type
reactant
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step Two
Name
Quantity
71.8 mL
Type
solvent
Reaction Step Three
Name
Yield
81%

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